Thymidine Phosphorylase Inhibition: p-Tolyl-Containing 1,2,4-Triazole-3-mercaptocarboxylic Acid Demonstrates a 43.86 μM IC50 in Enzyme Assay
In a series of 1,2,4-triazole-3-mercaptocarboxylic acids (4a–4g) synthesized by Shahzad et al. (2019), compound 4d—which carries a p-tolyl substituent at the triazole C-3 position and a carboxylic acid side chain, structurally congruent with the target compound—exhibited an IC50 of 43.86 ± 1.11 μM against thymidine phosphorylase (TP) [1]. This was the most potent compound within the carboxylic acid series (range: 43.86–163.43 μM) and approached the potency of the standard inhibitor 7-deazaxanthine (IC50 = 38.68 ± 4.42 μM) [1]. Compound 4d also demonstrated antiangiogenic activity in the chick chorioallantoic membrane (CAM) assay, an in vivo angiogenesis model, distinguishing it from other series members that lacked this functional validation [1]. This represents a class-level inference for the target compound, as 4d shares the identical 1,2,4-triazole-3-mercaptocarboxylic acid scaffold with a p-tolyl C-3 substituent.
| Evidence Dimension | Thymidine phosphorylase (TP) inhibitory activity |
|---|---|
| Target Compound Data | IC50 ≈ 43.86 ± 1.11 μM (compound 4d, p-tolyl-substituted 1,2,4-triazole-3-mercaptocarboxylic acid) |
| Comparator Or Baseline | 7-Deazaxanthine (standard TP inhibitor): IC50 = 38.68 ± 4.42 μM; Series range (4b–4g): 43.86–163.43 μM |
| Quantified Difference | Compound 4d is ~1.13-fold less potent than 7-deazaxanthine; 1.5–3.7-fold more potent than other series members |
| Conditions | In vitro thymidine phosphorylase enzyme inhibition assay; 7-deazaxanthine as positive control |
Why This Matters
Established thymidine phosphorylase inhibitory activity with antiangiogenic validation provides a pathway for antitumor drug discovery research that is not available for all triazole-acetic acid analogs.
- [1] Shahzad, S.A.; Yar, M.; Khan, Z.A.; Shahzadi, L.; Naqvi, S.A.R.; Mahmood, A.; Ullah, S.; Shaikh, A.J.; Sherazi, T.A.; Bale, A.T.; Kukulowicz, J.; Bajda, M. Identification of 1,2,4-triazoles as new thymidine phosphorylase inhibitors: Future anti-tumor drugs. Bioorg. Chem. 2019, 85, 209–220. View Source
